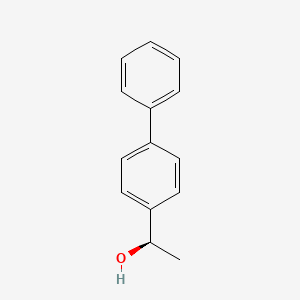

(1R)-1-(4-phenylphenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(4-phenylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a biphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-phenylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-phenylphenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone to the desired alcohol. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(4-phenylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (4-phenylphenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon, biphenyl, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol (CH3OH).

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine (C5H5N).

Major Products Formed

Oxidation: (4-phenylphenyl)acetone.

Reduction: Biphenyl.

Substitution: (1R)-1-(4-phenylphenyl)ethyl chloride.

Applications De Recherche Scientifique

(1R)-1-(4-phenylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific optical and electronic properties.

Mécanisme D'action

The mechanism of action of (1R)-1-(4-phenylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the biphenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S)-1-(4-phenylphenyl)ethanol: The enantiomer of (1R)-1-(4-phenylphenyl)ethan-1-ol, differing only in the spatial arrangement of atoms around the chiral center.

(4-phenylphenyl)methanol: Lacks the additional methyl group present in this compound.

Biphenylmethanol: Contains a single phenyl group attached to the hydroxyl-bearing carbon.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a biphenyl group, which imparts distinct chemical and physical properties

Activité Biologique

(1R)-1-(4-phenylphenyl)ethan-1-ol, also known as (R)-1-(4-biphenyl)ethanol, is a chiral organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure, which is characterized by two phenyl rings connected by a single bond. The presence of a chiral center at the ethanolic carbon makes it optically active. The molecular formula is C14H14O, and its structural representation can be summarized as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. The biphenyl structure enhances its lipophilicity, facilitating membrane permeability and potential interactions with hydrophobic pockets in proteins. The hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective effects. It has been observed to mitigate neuronal cell death induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Preliminary studies indicate antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism behind its efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Neuroprotective | Reduced neuronal cell death in oxidative stress models | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Neuroprotection in Cell Cultures

A study conducted on neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. The compound was administered at concentrations ranging from 10 µM to 100 µM, with a significant protective effect observed at 50 µM.

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral Alcohol | Antioxidant, Neuroprotective |

| (1S)-1-(4-phenylphenyl)ethan-1-ol | Chiral Alcohol | Different activity profile |

| Biphenylamine | Non-chiral Amine | Limited biological activity |

The comparison highlights the unique biological profile of this compound relative to its enantiomer and simpler biphenyl derivatives.

Propriétés

IUPAC Name |

(1R)-1-(4-phenylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.